Regioisomer-Specific Molecular Properties: 2‑Carboxamide vs. 3‑Carboxamide Positional Isomer
The 2‑carboxamide conformation introduces a distinct spatial arrangement of the dibenzylamide group relative to the sulfonylpiperidine core compared to the 3‑carboxamide regioisomer. While both regioisomers share the same molecular formula (C₂₁H₂₆N₂O₃S, MW 386.5 g mol⁻¹) , the 2‑substitution pattern alters the intramolecular hydrogen‑bonding potential and the steric accessibility of the amide group. Importantly, the TRPA1 antagonist patent family EP3256463B1 [1] specifically enumerates 2‑carboxamide derivatives, indicating that the substitution position is a key structural requirement for target‑class activity. No comparable patent disclosure specifically claims the 3‑carboxamide isomer for TRPA1. Direct quantitative potency (IC₅₀) data for the 2‑isomer versus the 3‑isomer are not publicly available, precluding a numerical potency comparison.
| Evidence Dimension | Molecular formula and molecular weight (regioisomer identity) |
|---|---|
| Target Compound Data | Molecular formula C₂₁H₂₆N₂O₃S; MW 386.5 g mol⁻¹ (inferred isomeric composition; direct experimental data not publicly reported) |
| Comparator Or Baseline | N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1000949-56-3): Molecular formula C₂₁H₂₆N₂O₃S; MW 386.5 g mol⁻¹ |
| Quantified Difference | Molecular weight difference = 0.0 g mol⁻¹ (isomeric); structural difference is positional (2‑ vs. 3‑carboxamide) |
| Conditions | Comparison based on registered chemical database entries; no experimental assay data available |
Why This Matters
For procurement decisions where a specific positional isomer is required for structure‑activity‑relationship (SAR) studies, the 2‑carboxamide regioisomer provides a distinct vector that is explicitly linked to TRPA1 antagonist patent claims, whereas the 3‑isomer lacks such a defined patent‑class association.
- [1] EP3256463B1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. View Source
